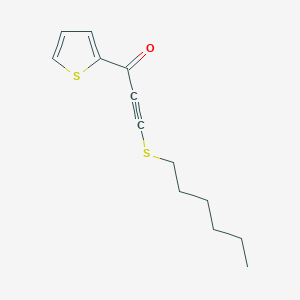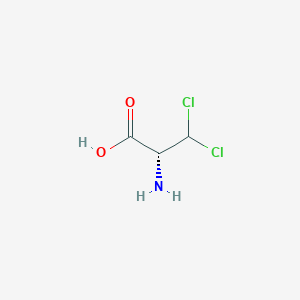
3,3-Dichloro-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-L-alanine is a derivative of the amino acid alanine, characterized by the substitution of two chlorine atoms at the 3rd position of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-L-alanine can be achieved through the halogenation of L-alanine. One common method involves the use of phosphorus tribromide (PBr3) and bromine (Br2) in the Hell–Volhard–Zelinsky reaction, which brominates the α-carbon of the carboxylic acid . The resulting α-bromo acid is then treated with chlorine to replace the bromine atoms with chlorine, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-L-alanine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DCDMH in acetic acid medium at 303 K.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under controlled conditions.
Major Products:
Oxidation: The major products include aldehydes and 5,5-dimethylhydantoin.
Substitution: The products depend on the nucleophiles used in the reaction.
Scientific Research Applications
3,3-Dichloro-L-alanine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the development of novel pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 3,3-Dichloro-L-alanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into proteins, potentially altering their structure and function. The presence of chlorine atoms may also influence its reactivity and interactions with other biomolecules .
Comparison with Similar Compounds
3,3-Dichloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.
3,3-Dibromo-L-alanine: Another halogenated derivative with bromine atoms instead of chlorine.
3,3-Difluoro-L-alanine: A fluorinated analogue with distinct reactivity and applications.
Uniqueness: 3,3-Dichloro-L-alanine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61091-98-3 |
|---|---|
Molecular Formula |
C3H5Cl2NO2 |
Molecular Weight |
157.98 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-dichloropropanoic acid |
InChI |
InChI=1S/C3H5Cl2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m0/s1 |
InChI Key |
IIOUDXWGHFTXPM-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(Cl)Cl)(C(=O)O)N |
Canonical SMILES |
C(C(Cl)Cl)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


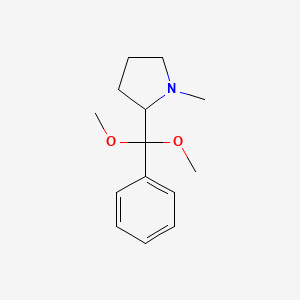
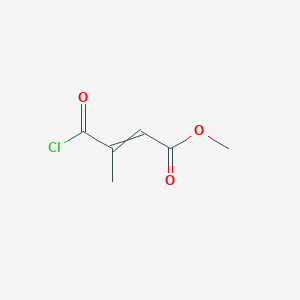
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
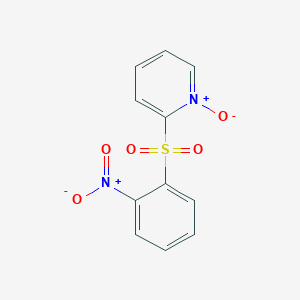
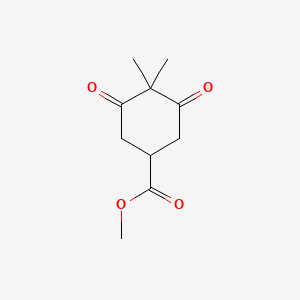
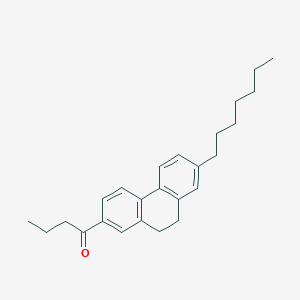
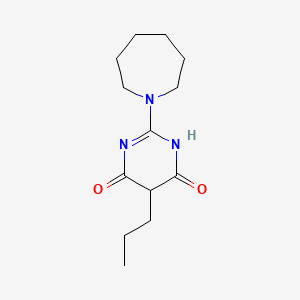
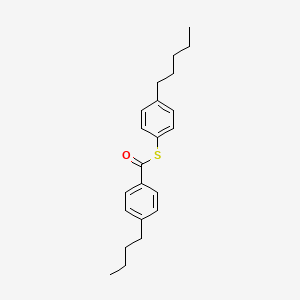
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
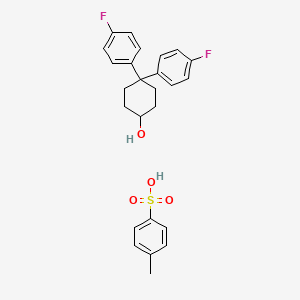
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
